D-Cysteine hydrochloride monohydrate
Overview
Description
D-Cysteine hydrochloride monohydrate: is a thiol-containing non-essential amino acid that is oxidized to form cystine . It is the D-enantiomer of cysteine and is not typically found in natural systems. This compound is often used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
D-Cysteine hydrochloride monohydrate primarily targets Carboxypeptidase A1 . Carboxypeptidase A1 is a metalloproteinase that assists in protein digestion by cleaving the C-terminal amino acid residues, and it plays a crucial role in the digestive system .
Mode of Action
D-Cysteine is a thiol-containing non-essential amino acid . It interacts with its target by participating in redox reactions, exhibiting antioxidant properties . The thiol group in D-Cysteine is capable of undergoing oxidation to form cystine , which is a crucial process in many biochemical reactions.
Biochemical Pathways
It is known that cysteine, in general, plays a significant role in the formation of disulfide bonds in proteins through the oxidation of its sulfhydryl group . These disulfide bonds are critical for maintaining the structural integrity and function of many proteins.
Result of Action
D-cysteine has been used as a reagent for more complicated biological molecules like n-acetyl derivatives for inhibiting cell apoptosis . This suggests that D-Cysteine may have potential roles in regulating cell survival and death.
Biochemical Analysis
Biochemical Properties
D-Cysteine hydrochloride monohydrate plays a significant role in biochemical reactions due to its thiol group, which participates in redox reactions. It acts as a reducing agent and a nucleophile. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . Additionally, this compound is involved in the modulation of metabolism for growth, reproduction, and immunity .
Cellular Effects
This compound influences various cellular processes. It has been shown to activate chaperone-mediated autophagy in cerebellar Purkinje cells via the generation of hydrogen sulfide and Nrf2 activation . This activation leads to increased antioxidative activity and protection of cells from toxic stimuli. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by participating in redox reactions and serving as a precursor to important biomolecules like glutathione .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a reducing agent and a nucleophile in redox reactions, contributing to the formation of disulfide bonds in proteins . Additionally, it is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which activates Nrf2 and enhances chaperone-mediated autophagy . This process involves binding interactions with biomolecules and changes in gene expression that promote cellular protection and antioxidative activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term treatment with this compound has been shown to increase the amounts of Nrf2 and LAMP2A, a CMA-related protein, in the mouse cerebellum . These changes indicate that the compound has lasting effects on cellular function and antioxidative activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to activate chaperone-mediated autophagy and enhance antioxidative activity . At higher doses, there may be toxic or adverse effects, although specific studies on the toxicity of this compound are limited . It is essential to determine the appropriate dosage to balance its beneficial effects with potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which plays a role in cellular signaling and protection . Additionally, it serves as a precursor to glutathione, a critical antioxidant in cellular metabolism . These metabolic pathways highlight the compound’s role in maintaining cellular redox balance and protecting cells from oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular localization, which determines its interactions with other biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Cysteine hydrochloride monohydrate involves several steps. One method includes the use of D-cysteine ion exchange resin purification, followed by hydrogen chloride gas salifying, and crystallization . Another method involves the ring opening of D-4-tetrahydrothiazole-4-carboxylic acid, which can be challenging due to poor optical purity and low product yield .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yield and purity. The use of advanced purification techniques and controlled reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: D-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exhibits antioxidant properties and participates in redox reactions .
Common Reagents and Conditions: Common reagents used in these reactions include iodine, hydrochloric acid, and potassium iodide . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from these reactions include cystine, which is the oxidized form of cysteine . Other products may include various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, D-Cysteine hydrochloride monohydrate is used in the functionalization of quantum dots for applications in photocatalysis . It is also used in the synthesis of cysteine-based chiral carbon dots .
Biology: In biological research, this compound is used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis. It is also used in studies related to protein synthesis and cell biology .
Medicine: In medicine, this compound is used in the study of lipid peroxidation and ferroptosis by regulating cysteine and glutathione levels . It is also used in the development of therapeutic agents for various diseases.
Comparison with Similar Compounds
- L-Cysteine
- N-Acetylcysteine
- Cystine
Comparison: D-Cysteine hydrochloride monohydrate is unique due to its D-enantiomeric form, which is not commonly found in natural systems. Compared to L-Cysteine, this compound has different optical properties and may exhibit different biological activities. N-Acetylcysteine is another similar compound that is often used as a mucolytic agent and antioxidant . Cystine, the oxidized form of cysteine, is another related compound that plays a role in protein structure and function .
Properties
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-YBBRRFGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D-Cysteine Hydrochloride Monohydrate in pharmaceutical manufacturing?
A1: this compound is a crucial chiral building block in the production of Cefminox Sodium, a third-generation cephalosporin antibiotic. [] This compound serves as a key intermediate in the multi-step synthesis of Cefminox Sodium.
Q2: Can you describe the process by which this compound is produced according to the research?
A2: The research outlines a process starting with L-Cysteine Hydrochloride Monohydrate. This readily available starting material undergoes racemization, a chemical process converting it into a mixture of both L and D enantiomers. This mixture then goes through a carefully controlled precipitation and separation procedure to isolate and purify the desired this compound. []
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